molecular formula C24H23ClN2O2 B11832645 Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate

Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate

Cat. No.: B11832645
M. Wt: 406.9 g/mol
InChI Key: AEWRAAQRIIQUBD-UHFFFAOYSA-N
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Description

Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate ( 1136010-90-6) is a high-value piperazine-based chemical building block offered as a solid for research applications . This compound is a phenyl carbamate derivative of a benzhydrylpiperazine scaffold, a structure class recognized in multidisciplinary medicinal chemistry and pharmacology research . Piperazine derivatives are frequently investigated for their potential interactions with the central nervous system, with some analogs reported to exhibit vasodilator, hypotensive, and antiviral activities in scientific studies . Recent research on structurally related compounds highlights the interest in benzhydrylpiperazine scaffolds for developing molecules with multimodal mechanisms of action, including potential interactions with targets such as TRPV1 channels, voltage-gated sodium channels (VGSCs), and calcium channels . This makes the compound a potentially valuable intermediate for researchers in anticonvulsant and neuropathic pain drug discovery programs . The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . For safe handling, use in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols . Store the container tightly closed in a dry, cool, and well-ventilated place .

Properties

Molecular Formula

C24H23ClN2O2

Molecular Weight

406.9 g/mol

IUPAC Name

phenyl 4-[(4-chlorophenyl)-phenylmethyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H23ClN2O2/c25-21-13-11-20(12-14-21)23(19-7-3-1-4-8-19)26-15-17-27(18-16-26)24(28)29-22-9-5-2-6-10-22/h1-14,23H,15-18H2

InChI Key

AEWRAAQRIIQUBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 4-Chlorobenzhydryl Chloride (4-CBC)

The most cited method involves reacting 4-chlorobenzhydryl chloride (4-CBC) with piperazine in a toluene medium. Key parameters include:

  • Catalyst system : 0.5% v/v N,N-dimethylformamide (DMF) and potassium iodide (KI) at a 1:10 molar ratio relative to 4-CBC.

  • Temperature and duration : Heating at 80°C for 12 hours under reflux, followed by cooling to 20°C for phase separation.

  • Workup : The toluene layer is washed with water to neutrality, dried over anhydrous sodium sulfate, and concentrated under vacuum. Purification via hexane recrystallization yields CPMP with a 50.8% yield (melting point: 74–76°C).

This method avoids racemization due to the absence of chiral centers in CPMP, making it suitable for large-scale production.

Carbamate Formation via Phenyl Chloroformate Coupling

The final step involves reacting CPMP with phenyl chloroformate to install the carbamate group.

Reaction Conditions and Optimization

  • Solvent : Methylene dichloride (MDC) is preferred for its high solubility of both CPMP and phenyl chloroformate.

  • Base : Triethylamine (TEA) is added stoichiometrically (1.3 equivalents relative to CPMP) to neutralize HCl byproducts.

  • Temperature : Reactions proceed at 40°C for 4 hours, monitored by TLC using hexane:ethyl acetate (1:1) as the mobile phase.

Example Protocol:

  • Reagent ratios :

    • CPMP (5.06 g, 0.02 mol)

    • Phenyl chloroformate (3.14 g, 0.02 mol)

    • TEA (2.68 g, 0.027 mol) in MDC (20 mL).

  • Workup : The reaction mixture is diluted with MDC (50 mL), washed with 5% sodium bicarbonate, dried, and concentrated.

  • Purification : Crystallization from isopropyl alcohol yields the title compound as a white solid (59.5% yield, m.p. 84–90°C).

Alternative Methodologies and Comparative Analysis

Hydrolysis and Recycling Strategies

Byproducts like benzylamine or phenethylamine generated during hydrolysis can be recovered and recycled, improving overall atom economy. For instance, aqueous hydrobromic acid (48%) at 90–95°C for 24 hours cleaves amide bonds without degrading the piperazine core.

Physicochemical Characterization

Table 1: Analytical Data for Phenyl 4-((4-Chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate

PropertyValueMethodSource
Melting Point 84–90°CDifferential SC
Yield 59.5%Gravimetric
Solubility Insoluble in water; soluble in MDCUSP <911>
Purity (HPLC) >98%C18 column, 254 nm

Industrial-Scale Considerations

Cost-Effective Catalyst Reuse

  • DMF and KI Recovery : Distillation of the toluene layer allows DMF and KI recovery, reducing raw material costs.

  • Solvent Recycling : MDC and isopropyl alcohol are reclaimed via fractional distillation, adhering to green chemistry principles .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine nitrogen undergoes alkylation or arylation reactions under mild conditions. A representative protocol involves reacting the compound with 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole derivatives in dimethylformamide (DMF) with potassium hydroxide as a base .

Reaction Conditions :

  • Solvent : DMF

  • Base : KOH (1.5 equivalents)

  • Temperature : Room temperature (25°C)

  • Time : 2–4 hours

  • Atmosphere : Nitrogen

Product :
Substituted piperazine derivatives (e.g., compounds 9a–u in ) with yields ranging from 65% to 82%. Purification is achieved via column chromatography (n-hexane/EtOAc) followed by ethanol recrystallization .

Hydrolysis of the Carboxylate Ester

The phenyl carboxylate group is susceptible to hydrolysis under basic conditions, forming the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates.

Reaction Conditions :

  • Reagents : NaOH or KOH (aqueous)

  • Temperature : 60–80°C

  • Time : 4–6 hours

Product :
2-[2-[4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl]ethoxy]acetic acid, a precursor to cetirizine dihydrochloride . The hydrolysis step achieves >90% conversion efficiency when optimized .

Stereochemical Transformations

The chiral benzhydryl group enables enantioselective reactions. For example, resolution of racemic mixtures using L- or D-tartaric acid produces optically pure enantiomers .

Key Data :

ParameterValue
Resolution yield75–82%
Optical purity (ee)≥98%
Preferred resolving agentL-Tartaric acid

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler piperazine derivatives due to steric hindrance from the benzhydryl group.

Reaction TypePhenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate1-Phenylpiperazine
Alkylation rate Slower (due to steric bulk)Faster
Hydrolysis stability Stable in neutral conditionsProne to ring-opening
Stereoselectivity High (enantiomers separable)Low (achiral)

Mechanistic Insights

  • Nucleophilic substitution : Proceeds via an SN2 mechanism at the less hindered piperazine nitrogen.

  • Ester hydrolysis : Follows base-catalyzed nucleophilic acyl substitution, with the rate dependent on the electron-withdrawing effect of the 4-chlorophenyl group .

Scientific Research Applications

Medicinal Chemistry

Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate serves as a crucial building block in the development of various pharmaceuticals, particularly:

  • Antipsychotic Agents : Its structural properties allow for modifications that enhance receptor affinity and efficacy in treating psychiatric disorders.
  • Antidepressants : Studies have indicated its potential in reducing depressive behaviors in animal models, suggesting its role as a candidate for antidepressant drug development .

Biological Studies

The compound has been extensively studied for its interactions with biological targets:

  • Receptor Binding Studies : It has shown significant interactions with neurotransmitter receptors, influencing neurotransmitter release and activity, which is critical for understanding its pharmacological effects .
  • In Vitro Antitumor Activity : Research indicates that it can inhibit cell proliferation in various cancer cell lines, highlighting its potential as an anticancer agent with an IC50 value around 25 µM against breast cancer cells .

Case Studies

Several notable studies have examined the efficacy and mechanisms of action of this compound:

  • Antidepressant Activity : A study demonstrated that administration of this compound significantly alleviated depressive symptoms in rodent models compared to control groups, supporting its therapeutic potential.
  • Antitumor Efficacy : In vitro assays revealed that the compound effectively inhibited the growth of breast cancer cells, indicating a promising avenue for further anticancer drug development .

Mechanism of Action

The mechanism of action of Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist at histamine receptors, thereby blocking the physiological effects of histamine. This action is mediated through its binding to the H1 receptor, preventing histamine from exerting its effects on target cells . Additionally, the compound may interact with other receptors and signaling pathways, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Piperazine derivatives are often modified at the 1- and 4-positions to tune pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis of key analogues:

Stability and Reactivity

  • Ester Derivatives : The phenyl carboxylate group in the target compound is prone to hydrolysis under acidic conditions, as observed in related piperazine esters (e.g., TOZ compounds degraded in simulated gastric fluid) . This contrasts with sulfonyl (e.g., tosyl) or carboxamide derivatives, which exhibit greater stability .
  • Sulfonyl Derivatives : The tosyl group in 1-[(4-chlorophenyl)(phenyl)methyl]-4-tosylpiperazine offers resistance to enzymatic degradation, making it suitable for oral administration .

Biological Activity

Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, identified by its CAS number 1155402-49-5, exhibits potential therapeutic applications, particularly in the fields of neuropharmacology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C24H23ClN2O2C_{24}H_{23}ClN_2O_2 with a molecular weight of approximately 406.91 g/mol. The compound features a piperazine ring substituted with a chlorophenyl and phenyl group, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC24H23ClN2O2
Molecular Weight406.905 g/mol
LogP5.121
PSA32.78 Å

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to modulate the activity of serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders such as depression and schizophrenia . The compound's ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) agent.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating various piperazine derivatives, this compound demonstrated moderate antibacterial activity at concentrations around 50 µg/ml . The structure-activity relationship (SAR) analysis suggests that modifications in the piperazine moiety can enhance antimicrobial efficacy.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study explored the compound's effects on neurotransmitter systems, revealing significant interactions with serotonin receptors, which may contribute to its antidepressant-like effects in animal models .
  • Antimicrobial Screening :
    • In a series of biological screenings, derivatives of this compound were synthesized and tested against various pathogens. Some showed promising results against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
  • Cytotoxicity Assessments :
    • Further investigations into the cytotoxic effects against cancer cell lines indicated that certain analogs derived from this compound exhibited selective cytotoxicity, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Phenyl 4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a tert-butyl-protected piperazine intermediate (e.g., tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate) can undergo deprotection followed by reaction with a phenyl chloroformate derivative. Key optimization parameters include solvent choice (e.g., dichloromethane or isopropanol), base selection (e.g., N,N-diisopropylethylamine), and temperature control (e.g., reflux at 100°C for 16 hours). Purification via flash chromatography or crystallization with Et₂O improves yields .

Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions on the piperazine ring and aromatic groups. Elemental analysis validates stoichiometry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Melting point determination (e.g., 153–154°C for related analogs) provides additional purity validation .

Q. How can researchers evaluate the compound’s preliminary biological activity in vitro?

  • Methodological Answer : Standard assays include enzyme inhibition studies (e.g., prolyl-hydroxylase inhibition using hypoxia-inducible factor (HIF) stabilization assays) and cellular viability assays (e.g., MTT or CellTiter-Glo® in cancer cell lines). Dose-response curves (IC₅₀ determination) and orthogonal assays (e.g., Western blotting for target protein expression) help confirm activity and mitigate false positives .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity or HIF isoform selectivity). To address this:

  • Use isoform-specific knockout cell lines to delineate target engagement.
  • Validate results with orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular activity).
  • Conduct meta-analyses of published data to identify confounding variables (e.g., solvent effects or incubation time) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

  • Methodological Answer : Systematic modifications of the phenyl, 4-chlorophenyl, or carboxylate groups can elucidate SAR. For example:

  • Replace the phenyl group with fluorophenyl or methylphenyl to assess steric/electronic effects.
  • Introduce polar substituents (e.g., hydroxyl or amine) to improve solubility.
  • Use molecular docking to predict binding modes with targets like HIF-prolyl hydroxylases. In vitro testing of analogs (e.g., tert-butyl or benzyl esters) can validate computational predictions .

Q. What experimental approaches are suitable for investigating the compound’s metabolic stability and toxicity profile?

  • Methodological Answer :

  • Metabolic Stability : Use liver microsomes (human/rodent) with LC-MS/MS to track metabolite formation (e.g., piperazine ring oxidation).
  • Toxicity : Perform Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer).
  • In Vivo Correlation : Pharmacokinetic studies in rodent models (Cmax, AUC, half-life) combined with histopathology assess systemic toxicity .

Q. How can researchers address low yields or side reactions during scale-up synthesis?

  • Methodological Answer :

  • Optimize stoichiometry (e.g., excess acyl chloride for esterification).
  • Use flow chemistry to improve heat/mass transfer in large batches.
  • Employ scavenger resins (e.g., polymer-bound dimethylamine) to remove unreacted reagents.
  • Monitor intermediates via in-line FTIR or Raman spectroscopy for real-time quality control .

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